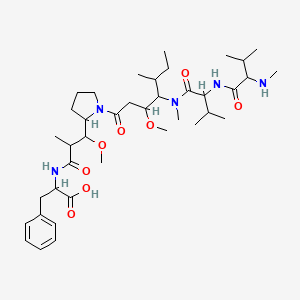
Monomethyl Auristatin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl auristatin F is a synthetic antineoplastic agent derived from the natural compound dolastatin 10. It is known for its potent cytotoxicity and is primarily used as a payload in antibody-drug conjugates for targeted cancer therapy . This compound inhibits cell division by blocking the polymerization of tubulin, making it a valuable tool in cancer treatment .
Vorbereitungsmethoden
Monomethyl auristatin F is synthesized through a series of chemical reactions involving the modification of dolastatin 10. The synthetic route typically involves the functionalization of the N-terminal amino group and the C-terminal carboxyl group . Industrial production methods often utilize liquid chromatography and mass spectrometry to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Monomethyl auristatin F undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its cytotoxicity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically modified analogues of this compound with enhanced cytotoxic properties .
Wissenschaftliche Forschungsanwendungen
Monomethyl auristatin F has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of antineoplastic agents.
Biology: Researchers use this compound to study the mechanisms of cell division and the effects of tubulin polymerization inhibition.
Medicine: The compound is a key component in antibody-drug conjugates, which are used in targeted cancer therapies.
Wirkmechanismus
Monomethyl auristatin F exerts its effects by inhibiting cell division. It binds to tubulin, preventing its polymerization and thus blocking the formation of microtubules necessary for cell division . This leads to cell cycle arrest and apoptosis in cancer cells. The compound is often linked to antibodies that target specific cancer cell markers, ensuring that it accumulates in cancer cells and minimizes damage to healthy cells .
Vergleich Mit ähnlichen Verbindungen
Monomethyl auristatin F is similar to other auristatin derivatives, such as monomethyl auristatin E. Both compounds inhibit tubulin polymerization, but this compound has a charged C-terminal phenylalanine, which reduces its membrane permeability and bystander effect compared to monomethyl auristatin E . Other similar compounds include dolastatin 10, the natural precursor, and various modified analogues designed to enhance cytotoxicity and stability .
This compound stands out due to its specific modifications that enhance its efficacy as a payload in antibody-drug conjugates, making it a valuable tool in targeted cancer therapy .
Eigenschaften
Molekularformel |
C39H65N5O8 |
|---|---|
Molekulargewicht |
732.0 g/mol |
IUPAC-Name |
2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50) |
InChI-Schlüssel |
MFRNYXJJRJQHNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















